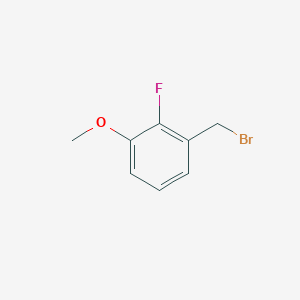

2-Fluoro-3-methoxybenzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-fluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJSFTQVPPXCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650494 | |

| Record name | 1-(Bromomethyl)-2-fluoro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447463-56-1 | |

| Record name | 1-(Bromomethyl)-2-fluoro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-methoxybenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-3-methoxybenzyl bromide (CAS 447463-56-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-3-methoxybenzyl bromide (CAS 447463-56-1), a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. This document details its chemical and physical properties, outlines a representative synthetic protocol, discusses its reactivity, and provides essential safety information.

Chemical and Physical Properties

This compound is a substituted aromatic halide valued for its utility in introducing the 2-fluoro-3-methoxybenzyl moiety into target molecules. The presence of the fluorine atom and methoxy group can significantly influence the physicochemical and pharmacological properties of the final compounds, such as metabolic stability and binding affinity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 447463-56-1 | [2][3] |

| Molecular Formula | C₈H₈BrFO | [2][4] |

| Molecular Weight | 219.05 g/mol | [4][5] |

| Boiling Point | 247.5 °C (predicted) | Commercial Suppliers |

| Density | 1.488 g/cm³ (predicted) | Commercial Suppliers |

| Purity | ≥95% to >98% | [5] |

| Appearance | Not specified (typically a solid or oil) | N/A |

| Solubility | Soluble in organic solvents | General Knowledge |

Table 2: Spectroscopic Data References

| Spectroscopic Data | Availability |

| ¹H NMR | Data available from commercial suppliers |

| ¹³C NMR | Data available from commercial suppliers |

| Mass Spectrometry (MS) | Data available from commercial suppliers |

| Infrared (IR) Spectroscopy | Data available from commercial suppliers |

While specific spectral data is not publicly available in detail, commercial suppliers indicate its availability upon request.

Synthesis

Representative Experimental Protocol: Bromination of 2-Fluoro-3-methoxybenzyl alcohol

This procedure describes a general method for the conversion of a benzyl alcohol to a benzyl bromide using phosphorus tribromide (PBr₃).

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Materials:

-

2-Fluoro-3-methoxybenzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous dichloromethane (DCM) or diethyl ether (Et₂O)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-3-methoxybenzyl alcohol in an appropriate volume of anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus tribromide (approximately 1/3 of a molar equivalent) to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding ice-cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Reactivity and Applications in Drug Discovery

This compound is a versatile electrophile that readily participates in nucleophilic substitution reactions. The benzylic bromide is a good leaving group, facilitating reactions with a wide range of nucleophiles.

Nucleophilic Substitution Reactions

The primary application of this compound in drug discovery is to serve as an alkylating agent to introduce the 2-fluoro-3-methoxybenzyl group. This moiety can impart desirable properties to a drug candidate.

General Reaction Scheme for Nucleophilic Substitution

Caption: General S_N2 reaction of this compound with a nucleophile.

Common Nucleophiles and Their Products:

-

Amines (Primary and Secondary): Reaction with amines yields the corresponding N-alkylated products. These reactions are fundamental in the synthesis of a vast array of biologically active compounds.

-

Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react efficiently with this compound to form thioethers.

-

Alcohols and Phenols: In the presence of a base, alcohols and phenols are converted to their corresponding alkoxides or phenoxides, which can then be alkylated to form ethers.

While specific examples with quantitative yields for this compound are not prevalent in the public domain, the reactivity is expected to be analogous to other substituted benzyl bromides.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemically resistant gloves

-

Lab coat

In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air.

Conclusion

This compound is a valuable reagent for the introduction of a fluorinated and methoxylated benzyl moiety in the synthesis of complex organic molecules. Its utility in modifying the properties of lead compounds makes it an important tool for researchers in drug discovery and medicinal chemistry. While detailed, peer-reviewed experimental data for this specific compound is sparse, its chemical behavior can be reliably predicted based on the well-established reactivity of benzyl bromides. Proper handling and safety precautions are essential when working with this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-3-methoxybenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the core physicochemical properties of 2-Fluoro-3-methoxybenzyl bromide, a halogenated aromatic compound of increasing interest in synthetic and medicinal chemistry. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development, offering available data on its physical characteristics, synthetic considerations, and reactivity profile.

Core Physicochemical Properties

This compound, with the CAS number 447463-56-1, is a substituted aromatic halide. The presence of the fluorine atom and the methoxy group on the benzene ring, in addition to the reactive benzyl bromide moiety, imparts unique electronic and steric properties that make it a valuable intermediate in the synthesis of complex organic molecules.

A summary of its key physicochemical properties is presented in the table below. It is important to note that while some physical constants are readily available from chemical suppliers and databases, experimental data for properties such as melting point and specific solubility are not widely published.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈BrFO | [1] |

| Molecular Weight | 219.05 g/mol | [1] |

| Boiling Point | 247.5 °C | [1] |

| Density | 1.488 g/cm³ | [1] |

| Refractive Index | 1.531 | [1] |

| Melting Point | Not available | |

| Solubility | Soluble in many organic solvents. | Inferred from properties of similar compounds[2] |

Synthesis and Reactivity

Commonly employed brominating agents for this type of transformation include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂). These reagents are known to convert primary and secondary alcohols to the corresponding bromides, typically with inversion of configuration if a chiral center is present. The reaction with PBr₃, for instance, proceeds via the formation of a phosphite ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction.

The reactivity of the benzyl bromide functional group is dominated by nucleophilic substitution reactions. The carbon atom of the bromomethyl group is electrophilic and susceptible to attack by a wide range of nucleophiles. Both Sₙ1 and Sₙ2 reaction pathways are possible for benzylic halides. The stability of the resulting benzyl carbocation, which is resonance-stabilized by the aromatic ring, can favor an Sₙ1 mechanism. However, for primary benzylic halides like this compound, the Sₙ2 pathway is often competitive or even predominant, especially with good nucleophiles. The electronic effects of the fluoro and methoxy substituents on the aromatic ring will influence the reactivity of the benzylic position towards nucleophilic attack.

Experimental Considerations

Due to the lack of a specific published protocol for the synthesis of this compound, the following section outlines a generalized experimental workflow based on established chemical principles for the bromination of a benzylic alcohol. This is a hypothetical protocol and would require optimization and validation in a laboratory setting.

Hypothetical Synthesis of this compound from 2-fluoro-3-methoxybenzyl alcohol

This proposed synthesis involves the conversion of the precursor alcohol to the target benzyl bromide using phosphorus tribromide.

Caption: Hypothetical workflow for the synthesis of this compound.

Purification

Purification of the crude this compound would likely be achieved by column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, would be a suitable starting point for elution. The progress of the purification can be monitored by thin-layer chromatography (TLC).

Analysis

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be crucial for structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the benzylic methylene protons adjacent to the bromine atom. The ¹³C NMR would provide information on the number of unique carbon environments. While specific spectral data for this compound is not widely published, spectral databases may contain this information.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis would be used to determine the purity of the compound and to confirm its molecular weight from the mass spectrum. A general GC method would involve a non-polar capillary column and a temperature gradient to ensure good separation of the product from any impurities.

Caption: General analytical workflow for the characterization of this compound.

Biological Activity and Applications in Drug Development

There is currently no publicly available information regarding specific signaling pathways or direct biological activities of this compound. However, as a halogenated organic molecule and a reactive intermediate, it holds potential for use in the synthesis of novel pharmaceutical compounds. The introduction of fluorine and a methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity, and lipophilicity.

Benzyl bromide derivatives are known to be lachrymators and can be irritating to the skin and mucous membranes. Therefore, appropriate safety precautions should be taken when handling this compound.

Conclusion

This compound is a valuable synthetic intermediate with a unique substitution pattern that offers potential for the development of novel chemical entities. While a complete physicochemical profile and detailed experimental protocols are not yet fully documented in the public domain, this technical guide provides a summary of the available data and outlines logical synthetic and analytical approaches. Further research is warranted to fully characterize this compound and explore its applications in medicinal chemistry and drug discovery.

References

2-Fluoro-3-methoxybenzyl Bromide: A Technical Guide to Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data for 2-fluoro-3-methoxybenzyl bromide is available in the public domain. This guide is based on established principles of organic chemistry and data from analogous substituted benzyl bromides.

Executive Summary

This compound is a substituted aromatic halide possessing a highly reactive benzylic bromide functional group. This reactivity, stemming from the resonance stabilization of benzylic intermediates, makes it a valuable, albeit potentially unstable, building block in organic synthesis, particularly for the introduction of the 2-fluoro-3-methoxybenzyl moiety in the development of novel pharmaceutical agents and other advanced materials. This document provides a comprehensive overview of its anticipated reactivity, stability profile, and general protocols for its synthesis and use, drawing upon the known chemistry of related compounds.

Core Chemical Properties

While specific experimental data for this compound is scarce, its physical and chemical properties can be inferred from closely related structures.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value/Information | Source/Analogy |

| Molecular Formula | C₈H₈BrFO | N/A |

| Molecular Weight | 219.05 g/mol | N/A |

| Appearance | Likely a solid or high-boiling liquid | Analogy with other substituted benzyl bromides |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, diethyl ether) | General solubility of organic halides |

| Stability | Likely sensitive to light, heat, and moisture | General instability of benzyl bromides |

Reactivity Profile

The reactivity of this compound is dominated by the benzylic bromide. The carbon-bromine bond is polarized, making the benzylic carbon electrophilic and susceptible to attack by nucleophiles. Furthermore, the stability of the resulting benzylic carbocation or radical intermediate, due to resonance delocalization into the benzene ring, significantly enhances its reactivity compared to non-benzylic alkyl halides.

The electronic effects of the substituents on the aromatic ring, a fluorine atom at the 2-position and a methoxy group at the 3-position, will modulate this reactivity. The fluorine atom is an inductively withdrawing but resonance donating group, while the methoxy group is a resonance donating group. The interplay of these effects influences the stability of the intermediates and, consequently, the reaction rates.

Nucleophilic Substitution Reactions

This compound is expected to readily undergo nucleophilic substitution reactions through both S(_N)1 and S(_N)2 mechanisms. The reaction pathway is dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

-

S(_N)2 Reactions: With strong, sterically unhindered nucleophiles in polar aprotic solvents, a direct backside attack is favored.

-

S(_N)1 Reactions: In the presence of weak nucleophiles and in polar protic solvents, the reaction is likely to proceed through a resonance-stabilized benzylic carbocation.

Table 2: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Amines | Primary or secondary amines | N-benzylated amines |

| Alcohols | Sodium alkoxides | Benzyl ethers |

| Thiols | Sodium thiolates | Benzyl thioethers |

| Cyanide | Sodium cyanide | Benzyl nitriles |

| Azide | Sodium azide | Benzyl azides |

| Carboxylates | Sodium carboxylates | Benzyl esters |

The direct alkylation of primary or secondary amines with benzyl bromides can lead to a mixture of mono- and di-alkylated products, as the initially formed secondary amine is also nucleophilic.[1][2]

Caption: General reactivity pathways for a substituted benzyl bromide.

Stability and Handling

Substituted benzyl bromides are generally considered to be reactive and unstable compounds that require careful handling.

-

Storage: It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated or frozen) to minimize decomposition. Containers should be tightly sealed to prevent exposure to moisture.

-

Light and Heat Sensitivity: Exposure to light and heat can promote decomposition, potentially through free-radical pathways. Storage in amber vials or in the dark is advisable.

-

Moisture Sensitivity: Benzyl bromides can hydrolyze in the presence of water to form the corresponding benzyl alcohol and hydrobromic acid. This can also lead to pressure build-up in sealed containers.

-

Incompatibilities: This compound is incompatible with strong oxidizing agents, strong bases, and nucleophiles.

Safety data for the analogous 2-fluoro-3-methoxybenzyl alcohol indicates that the alcohol is stable under normal handling and storage conditions, highlighting the significant increase in reactivity imparted by the benzylic bromine.[3]

Experimental Protocols

Due to the limited availability of specific literature, the following protocols are generalized procedures for the synthesis and a common reaction of a substituted benzyl bromide.

Proposed Synthesis of this compound

A common method for the synthesis of benzyl bromides is the radical bromination of the corresponding toluene derivative using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN.

Caption: Proposed workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: To a solution of 2-fluoro-3-methoxytoluene in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Reaction Execution: The reaction mixture is heated to reflux and irradiated with a light source (e.g., a sunlamp) to initiate the reaction. The reaction progress is monitored by a suitable technique (e.g., TLC or GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solid succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification and Use: The crude product can be purified by column chromatography or distillation, but due to its likely instability, it is often used immediately in the next synthetic step without extensive purification.

N-Alkylation of an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 equivalents) in a polar aprotic solvent (e.g., acetonitrile or DMF).

-

Addition of Benzyl Bromide: To this solution, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at a controlled temperature (e.g., 0 °C or room temperature).

-

Reaction Monitoring: The reaction is stirred at room temperature or slightly elevated temperature until completion, as monitored by TLC or LC-MS.

-

Work-up: The reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired N-benzylated amine.

Conclusion

This compound is a highly reactive synthetic intermediate with significant potential in drug discovery and materials science. Its reactivity is governed by the facile cleavage of the C-Br bond and the resonance stabilization of the resulting benzylic intermediate. Due to its inherent instability, it requires careful handling and is often generated and used in situ. The provided general protocols for its synthesis and subsequent reactions offer a framework for its application in the synthesis of more complex molecules. Further experimental studies are warranted to fully elucidate the specific reactivity and stability of this compound.

References

An In-depth Technical Guide to 2-Fluoro-3-methoxybenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a plausible synthetic route for 2-Fluoro-3-methoxybenzyl bromide. The information is intended to support research and development activities in medicinal chemistry and drug discovery.

Molecular Structure and Identifiers

This compound is a substituted aromatic compound. The core of its structure is a benzene ring, substituted with a fluorine atom at the 2-position, a methoxy group at the 3-position, and a bromomethyl group at the 1-position.

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| CAS Number | 447463-56-1[1] |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol [2] |

| Canonical SMILES | COC1=C(F)C=CC=C1CBr |

| InChI | InChI=1S/C8H8BrFO/c1-11-8-5-3-2-4-6(9)7(8)10/h2-5H,1H3 |

digraph "2_Fluoro_3_methoxybenzyl_bromide" { graph [fontname="Arial", label="this compound", labelloc=t, fontsize=16, size="6,6", ratio=fill, node[shape=plaintext, fontname="Arial"]]; node [fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Nodes for the benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Nodes for the substituents Br [label="Br"]; F [label="F"]; O [label="O"]; CH3 [label="CH3"]; CH2 [label="CH2"];

// Edges for the benzene ring C1 -- C2 [style=solid]; C2 -- C3 [style=bold]; C3 -- C4 [style=solid]; C4 -- C5 [style=bold]; C5 -- C6 [style=solid]; C6 -- C1 [style=bold];

// Edges for the substituents C1 -- CH2 [style=solid]; CH2 -- Br [style=solid]; C2 -- F [style=solid]; C3 -- O [style=solid]; O -- CH3 [style=solid];

// Positioning the nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; CH2 [pos="0,2!"]; Br [pos="0,3!"]; F [pos="-1.74,1!"]; O [pos="-1.74,-1!"]; CH3 [pos="-2.61,-0.5!"]; }

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is essential for handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 219.05 g/mol [2] |

| Appearance | Not specified in search results |

| Boiling Point | 247.5 °C |

| Density | 1.488 g/cm³ |

| Solubility | Expected to be soluble in common organic solvents. |

Spectroscopic Data

While specific spectra for this compound were not found in the performed searches, a commercial supplier indicates the availability of ¹H NMR and ¹³C NMR data.[3] Based on the molecular structure, the expected chemical shifts are outlined below. These predictions are based on standard chemical shift ranges for similar functional groups and aromatic systems.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.4 | 110 - 140 |

| -CH₂Br | ~4.5 | 30 - 35 |

| -OCH₃ | ~3.9 | 55 - 60 |

| Aromatic C-F | - | 150 - 165 (d, JC-F ≈ 245 Hz) |

| Aromatic C-O | - | 145 - 155 |

| Aromatic C-CH₂Br | - | 130 - 140 |

Synthesis of this compound

A definitive, detailed experimental protocol for the synthesis of this compound was not explicitly found in the literature searches. However, a plausible and widely used method for the synthesis of benzyl bromides is the radical bromination of the corresponding toluene derivative. In this case, the starting material would be 2-fluoro-3-methoxytoluene. The reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride or acetonitrile.

Proposed Experimental Protocol: Benzylic Bromination of 2-fluoro-3-methoxytoluene

Materials:

-

2-fluoro-3-methoxytoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-3-methoxytoluene (1.0 equivalent) in acetonitrile.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain reflux for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain the pure product.

Safety and Handling

Benzyl bromides are generally lachrymatory and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for this or similar compounds.

References

An In-depth Technical Guide to the Preparation of 2-Fluoro-3-methoxybenzyl bromide from 2-fluoro-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route for the preparation of 2-Fluoro-3-methoxybenzyl bromide, a valuable intermediate in pharmaceutical research and development. The synthesis is a two-step process commencing with the reduction of 2-fluoro-3-methoxybenzaldehyde to its corresponding benzyl alcohol, followed by a subsequent bromination to yield the final product. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Reaction Overview

The conversion of 2-fluoro-3-methoxybenzaldehyde to this compound is achieved through two sequential reactions:

Step 1: Reduction of 2-fluoro-3-methoxybenzaldehyde

The initial step involves the reduction of the aldehyde functional group of 2-fluoro-3-methoxybenzaldehyde to a primary alcohol. A common and effective method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent. This reagent is a mild and selective reducing agent for aldehydes and ketones.

Step 2: Bromination of 2-fluoro-3-methoxybenzyl alcohol

The resulting 2-fluoro-3-methoxybenzyl alcohol is then converted to the target molecule, this compound. This is a nucleophilic substitution reaction where the hydroxyl group is replaced by a bromine atom. Two prevalent methods for this bromination are the use of phosphorus tribromide (PBr₃) or a combination of N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃).

Experimental Protocols

Step 1: Synthesis of 2-fluoro-3-methoxybenzyl alcohol

Reaction: Reduction of an aldehyde to a primary alcohol.

Reagents and Materials:

-

2-fluoro-3-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-3-methoxybenzaldehyde (1.0 eq) in methanol or ethanol (to a concentration of approximately 0.1-0.2 M).

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add sodium borohydride (1.1 - 1.5 eq) to the cooled solution in small portions over 15-30 minutes. Caution: This reaction generates hydrogen gas and is exothermic. Ensure the reaction is performed in a well-ventilated fume hood and maintain the temperature.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until all the starting aldehyde has been consumed.

-

Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH of the solution is acidic, which neutralizes excess NaBH₄ and hydrolyzes the borate esters.

-

Remove the solvent (methanol or ethanol) under reduced pressure.

-

To the aqueous residue, add deionized water and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-fluoro-3-methoxybenzyl alcohol.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

Two effective methods for the bromination of 2-fluoro-3-methoxybenzyl alcohol are presented below.

Reaction: Conversion of a primary alcohol to an alkyl bromide.

Reagents and Materials:

-

2-fluoro-3-methoxybenzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Dropping funnel

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-3-methoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane or diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.4-0.5 eq) dropwise to the stirred solution. Caution: PBr₃ is corrosive and reacts violently with water. Handle with care in a fume hood.

-

Stir the reaction mixture at 0 °C for 1-3 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto ice water to quench the excess PBr₃.

-

Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be purified by column chromatography on silica gel.

Reaction: Appel-type bromination of a primary alcohol.

Reagents and Materials:

-

2-fluoro-3-methoxybenzyl alcohol

-

N-Bromosuccinimide (NBS)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-fluoro-3-methoxybenzyl alcohol (1.0 eq) and triphenylphosphine (1.1-1.3 eq) in anhydrous dichloromethane or THF.

-

Cool the solution to 0 °C.

-

Add N-bromosuccinimide (1.1-1.3 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at room temperature. The reaction is typically rapid and can be monitored by TLC (often complete within 1-5 minutes for benzylic alcohols).[1]

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to separate the this compound from triphenylphosphine oxide and succinimide byproducts.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-fluoro-3-methoxybenzaldehyde | 103438-88-6 | C₈H₇FO₂ | 154.14 |

| 2-fluoro-3-methoxybenzyl alcohol | 178974-59-9 | C₈H₉FO₂ | 156.15 |

| This compound | 447463-56-1 | C₈H₈BrFO | 219.05 |

Table 2: Reaction Parameters and Expected Yields

| Reaction Step | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| Reduction | 2-fluoro-3-methoxybenzaldehyde, NaBH₄ | Methanol or Ethanol | 0 - 5 | >90 |

| Bromination (Method A) | 2-fluoro-3-methoxybenzyl alcohol, PBr₃ | Dichloromethane or Diethyl Ether | 0 to RT | 70 - 90 |

| Bromination (Method B) | 2-fluoro-3-methoxybenzyl alcohol, NBS, PPh₃ | Dichloromethane or THF | 0 to RT | High |

Table 3: Spectroscopic Data

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 2-fluoro-3-methoxybenzaldehyde | 10.3 (s, 1H), 7.4-7.1 (m, 3H), 3.9 (s, 3H) | Predicted shifts: ~189 (CHO), ~160 (C-F), ~155 (C-O), 128-115 (Ar-C), 56 (OCH₃) |

| 2-fluoro-3-methoxybenzyl alcohol | 7.2-6.8 (m, 3H), 4.7 (s, 2H), 3.9 (s, 3H), ~2.0 (br s, 1H, OH) | Predicted shifts: ~158 (C-F), ~154 (C-O), 128-112 (Ar-C), 60 (CH₂OH), 56 (OCH₃) |

| This compound | 7.2-6.8 (m, 3H), 4.5 (s, 2H), 3.9 (s, 3H) | Predicted shifts: ~158 (C-F), ~154 (C-O), 130-115 (Ar-C), 56 (OCH₃), 30 (CH₂Br) |

Note: Predicted NMR shifts are based on typical values for similar functional groups and may vary slightly.

Mandatory Visualizations

Reaction Pathway

Caption: Overall reaction pathway from the starting aldehyde to the final benzyl bromide.

Experimental Workflow

Caption: A generalized workflow for the two-step synthesis.

References

An In-depth Technical Guide to the Spectral Data of 2-Fluoro-3-methoxybenzyl bromide

Disclaimer: Publicly available experimental spectral data for 2-Fluoro-3-methoxybenzyl bromide is limited. This guide provides a representative analysis based on the closely related isomer, 3-Fluoro-4-methoxybenzyl bromide , for which some experimental data has been reported. Spectral data for ¹³C NMR, IR, and Mass Spectrometry are predicted based on the analysis of similar compounds and established spectroscopic principles.

Introduction

This technical guide provides a comprehensive overview of the spectral data for this compound, a halogenated aromatic compound of interest to researchers in medicinal chemistry and drug development. Due to the scarcity of direct experimental data for this specific molecule, this document leverages data from the closely related isomer, 3-Fluoro-4-methoxybenzyl bromide, to present a thorough and illustrative analysis. The guide covers synthesis, experimental protocols for spectral acquisition, and detailed spectral data including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams.

Synthesis of 3-Fluoro-4-methoxybenzyl bromide

A common synthetic route to 3-Fluoro-4-methoxybenzyl bromide involves the bromination of the corresponding alcohol, (3-fluoro-4-methoxyphenyl)methanol.

Experimental Protocol: Synthesis

The synthesis of 3-fluoro-4-methoxybenzyl bromide can be achieved via the following procedure[1]:

-

At room temperature, (3-fluoro-4-methoxyphenyl)methanol (2.35 g, 15.05 mmol) and triethylamine (3.15 mL, 22.58 mmol) are dissolved in anhydrous dichloromethane (50 mL).

-

Methanesulfonyl chloride (1.41 mL, 18.06 mmol) is then added dropwise to the solution.

-

After 15 minutes of reaction, the mixture is diluted with dichloromethane (50 mL), and the organic layer is washed with a saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, dried with anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting residue is dissolved in anhydrous acetone (100 mL), to which excess lithium bromide is added.

-

The mixture is heated to reflux for 30 minutes.

-

Upon completion, the solution is cooled, and the solvent is evaporated under reduced pressure.

-

The final residue is partitioned between ethyl acetate and water. The aqueous layer is extracted twice with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the final product, 3-fluoro-4-methoxybenzyl bromide.

Spectral Data and Analysis

The following sections detail the spectral data for 3-Fluoro-4-methoxybenzyl bromide.

¹H NMR Spectroscopy

Table 1: ¹H NMR Data for 3-Fluoro-4-methoxybenzyl bromide

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.16-7.07 | m | - | 2H | Ar-H |

| 6.90 | dd | 8.3, 8.4 | 1H | Ar-H |

| 4.45 | s | - | 2H | -CH₂Br |

| 3.89 | s | - | 3H | -OCH₃ |

Data obtained from CDCl₃ solvent.[1]

¹³C NMR Spectroscopy (Predicted)

Table 2: Predicted ¹³C NMR Data for 3-Fluoro-4-methoxybenzyl bromide

| Chemical Shift (δ) ppm | Assignment |

| 153.5 (d, J ≈ 245 Hz) | C -F |

| 147.0 | C -OCH₃ |

| 131.5 (d, J ≈ 5 Hz) | Ar-C |

| 123.0 (d, J ≈ 3 Hz) | Ar-C H |

| 116.0 (d, J ≈ 20 Hz) | Ar-C H |

| 114.5 (d, J ≈ 2 Hz) | Ar-C H |

| 56.5 | -OC H₃ |

| 32.0 | -C H₂Br |

Note: This data is predicted based on known values for similar structures and coupling patterns expected from the fluorine atom. Actual experimental values may vary.

Infrared (IR) Spectroscopy (Predicted)

Table 3: Predicted IR Absorption Bands for 3-Fluoro-4-methoxybenzyl bromide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (-CH₃, -CH₂) |

| 1600-1450 | Medium-Strong | Aromatic C=C Bending |

| 1250-1200 | Strong | Aryl-O Stretch (asymmetric) |

| 1050-1000 | Strong | Aryl-O Stretch (symmetric) |

| 1200-1100 | Strong | C-F Stretch |

| 700-600 | Strong | C-Br Stretch |

Note: This data is predicted based on characteristic group frequencies. The actual spectrum may show additional bands.

Mass Spectrometry (MS) (Predicted)

Table 4: Predicted Mass Spectrometry Fragmentation for 3-Fluoro-4-methoxybenzyl bromide

| m/z | Predicted Fragment | Notes |

| 218/220 | [C₈H₈BrFO]⁺ | Molecular ion peak (M⁺), showing characteristic 1:1 isotopic pattern for Bromine. |

| 139 | [M - Br]⁺ | Loss of Bromine radical, likely the base peak due to the stability of the benzyl cation. |

| 109 | [C₇H₆O]⁺ | Further fragmentation of the [M - Br]⁺ ion. |

Note: This data represents a predicted fragmentation pattern. The relative intensities of the peaks can be influenced by the ionization method used.

Experimental Protocols for Spectral Analysis

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing 0.03% tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is ionized by a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectral characterization of 3-Fluoro-4-methoxybenzyl bromide.

Caption: Workflow for synthesis and spectral analysis.

References

Commercial Availability and Synthetic Overview of 2-Fluoro-3-methoxybenzyl bromide

For Researchers, Scientists, and Drug Development Professionals: A Technical Guide

Introduction: 2-Fluoro-3-methoxybenzyl bromide (CAS No. 447463-56-1) is a key building block in medicinal chemistry and drug discovery, valued for its utility in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the benzene ring, allows for the introduction of this versatile pharmacophore into a wide range of potential therapeutic agents. This technical guide provides an in-depth overview of its commercial availability and a detailed examination of a plausible synthetic route, addressing the needs of researchers and professionals in the field.

Commercial Availability

This compound is available from a number of chemical suppliers. The purity, available quantities, and pricing can vary, and it is recommended to contact the suppliers directly for the most up-to-date information. Below is a summary of some of the known suppliers.

| Supplier | CAS Number | Purity | Available Quantities |

| Fluoropharm | 447463-56-1 | Inquire | Inquire |

| Ambeed | 447463-56-1 | Inquire | Inquire |

| ChemicalBook | 447463-56-1 | 99% | Inquire (Price listed as $7.00/KG by one vendor) |

| BLD Pharm | --- | --- | --- |

| Sigma-Aldrich (Merck) | --- | --- | --- |

Note: The information in this table is based on publicly available data and may not be exhaustive. Researchers are encouraged to conduct their own searches and contact suppliers for specific details.

Synthetic Pathway

The Wohl-Ziegler reaction involves the use of N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl4) or cyclohexane.[1][2] The reaction is typically initiated by heat or UV light.

The proposed synthetic pathway can be visualized as a two-step process starting from the commercially available 2-fluoro-3-methoxybenzaldehyde.

Figure 1. Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical experimental protocol for the Wohl-Ziegler bromination of 2-fluoro-3-methoxytoluene. This protocol is based on established procedures for similar substrates and should be adapted and optimized by the researcher.

Materials:

-

2-Fluoro-3-methoxytoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl4) or other suitable non-polar solvent

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Reaction flask, condenser, magnetic stirrer, and heating mantle

-

UV lamp (optional)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-3-methoxytoluene in carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.

-

Initiation and Reaction: Heat the mixture to reflux. The reaction can also be initiated by irradiation with a UV lamp. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: Once the reaction is complete (indicated by the consumption of the starting material), cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Safety Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Carbon tetrachloride is a hazardous solvent and should be handled with extreme care.

-

N-Bromosuccinimide is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction can be exothermic, and appropriate cooling measures should be in place.

Logical Workflow for Synthesis and Application

The synthesis of this compound is a critical first step for its utilization in further chemical transformations, primarily as an alkylating agent.

Figure 2. General workflow from synthesis to application.

This guide provides a foundational understanding of the commercial landscape and a plausible synthetic approach for this compound. Researchers are strongly encouraged to consult relevant safety data sheets (SDS) and perform thorough literature searches for any updates or more specific protocols before undertaking any experimental work.

References

An In-depth Technical Guide to the Safety and Handling of 2-Fluoro-3-methoxybenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Fluoro-3-methoxybenzyl bromide (CAS No. 447463-56-1), a key reagent in pharmaceutical and chemical synthesis. Due to its hazardous nature, a thorough understanding of its properties and associated risks is crucial for safe laboratory operations. This document outlines the known hazards, proper handling and storage procedures, emergency protocols, and available physicochemical data.

Hazard Identification and Classification

This compound is a corrosive chemical that can cause severe skin burns and eye damage.[1][2][3] Inhalation of its vapors or mist may cause respiratory irritation.[4] While a complete Safety Data Sheet (SDS) for this specific isomer is not publicly available, data from closely related isomers such as 2-Fluoro-4-methoxybenzyl bromide, 2-Fluoro-6-methoxybenzyl bromide, and other substituted benzyl bromides consistently indicate a high degree of hazard.[1][2]

GHS Hazard Classification (Anticipated based on related compounds):

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Danger

Hazard Pictograms:

corrosive irritant

Physical and Chemical Properties

Quantitative physical and chemical data for this compound are not extensively reported in publicly available literature. The following table summarizes the available information and provides estimates based on related compounds.

| Property | Value | Source/Notes |

| CAS Number | 447463-56-1 | [5] |

| Molecular Formula | C₈H₈BrFO | [6] |

| Molecular Weight | 219.05 g/mol | |

| Appearance | Not explicitly stated; likely a solid or liquid. | Based on related compounds. |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Expected to be soluble in organic solvents and insoluble in water. | Based on the structure and properties of similar compounds.[7] |

Safe Handling and Storage

Due to its corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5] Local exhaust ventilation is essential to minimize inhalation of vapors.[1]

-

Emergency Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of any potential exposure.[2][5]

Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented to prevent skin and eye contact, and inhalation.

| PPE Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause severe eye damage.[5] |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | To prevent skin burns upon contact.[5] |

| Skin and Body Protection | A chemical-resistant lab coat, apron, and closed-toe shoes. | To protect against skin contact.[5] |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary if ventilation is inadequate. | To prevent respiratory tract irritation. |

Handling Procedures

-

Avoid all personal contact with the substance, including inhalation.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

-

Keep containers tightly closed when not in use.[5]

-

Avoid the formation of dust or mists.

-

Ground and bond containers when transferring material to prevent static discharge.

Storage Requirements

-

Store in a cool, dry, and well-ventilated area.[5]

-

Keep containers tightly sealed.

-

Store away from incompatible materials such as strong oxidizing agents, bases, and moisture.[2]

-

The storage area should be designated for corrosive materials.

Experimental Protocols

Illustrative Synthesis of a Substituted Benzyl Bromide (General Protocol)

The synthesis of substituted benzyl bromides often involves the bromination of the corresponding toluene derivative. A common method is the radical bromination using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent.

Reaction:

2-Fluoro-3-methoxytoluene + NBS --(AIBN, Solvent)--> this compound + Succinimide

Materials:

-

2-Fluoro-3-methoxytoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous non-polar solvent (e.g., carbon tetrachloride or cyclohexane)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating and stirring equipment

-

Equipment for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure (General Guidance):

-

Setup: Assemble a flame-dried round-bottom flask with a reflux condenser under an inert atmosphere.

-

Charging the Flask: To the flask, add 2-Fluoro-3-methoxytoluene and the chosen anhydrous solvent.

-

Addition of Reagents: Add N-bromosuccinimide and a catalytic amount of AIBN to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Note: This is a generalized protocol and requires optimization for the specific substrate. All operations should be performed in a chemical fume hood with appropriate PPE.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Instructions |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][5] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][5]

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment as outlined in Section 3.2. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area and collect the material.

Stability and Reactivity

-

Reactivity: As a benzyl bromide derivative, it is expected to be a reactive alkylating agent. It will likely react with nucleophiles.

-

Chemical Stability: The compound is likely stable under recommended storage conditions. However, it may be sensitive to moisture and light.

-

Incompatible Materials: Strong oxidizing agents, strong bases, and moisture.[2]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to produce toxic gases such as carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[4]

Logical Relationships and Workflows

The following diagrams illustrate key logical relationships for the safe handling of this compound.

Caption: Hazard Identification and Risk Mitigation Workflow.

Caption: First Aid Decision Tree for Exposure Incidents.

References

- 1. guidechem.com [guidechem.com]

- 2. 2-Fluoro-3-methoxyBenzylBromide | 447463-56-1 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. matrixscientific.com [matrixscientific.com]

- 6. 447463-56-1|1-(Bromomethyl)-2-fluoro-3-methoxybenzene| Ambeed [ambeed.com]

- 7. ossila.com [ossila.com]

Methodological & Application

Application Notes and Protocols for N-Alkylation Reactions Using 2-Fluoro-3-methoxybenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the use of 2-Fluoro-3-methoxybenzyl bromide in N-alkylation reactions. This reagent is a valuable building block for the synthesis of a variety of nitrogen-containing compounds, which are of significant interest in medicinal chemistry and drug discovery due to the unique electronic properties imparted by the fluorine and methoxy substituents on the benzyl ring.

Introduction

N-alkylation is a fundamental chemical transformation for the formation of carbon-nitrogen bonds. The use of substituted benzyl bromides, such as this compound, allows for the introduction of a specific benzyl moiety onto a nitrogen-containing substrate. This can be a crucial step in the synthesis of biologically active molecules and pharmaceutical intermediates. The protocols outlined below are designed to be broadly applicable to a range of amine and other nitrogen-based nucleophiles.

General Reaction Scheme

The N-alkylation of a primary or secondary amine with this compound typically proceeds via a nucleophilic substitution (SN2) mechanism. A base is generally required to deprotonate the amine, increasing its nucleophilicity.

General reaction scheme for the N-alkylation of an amine with this compound.

Factors Influencing N-Alkylation Reactions

Several factors can influence the outcome of N-alkylation reactions with benzyl bromides. Careful consideration of these variables is crucial for achieving high yields and purity.

O-Alkylation Protocols with 2-Fluoro-3-methoxybenzyl bromide: Application Notes and Detailed Methodologies for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the O-alkylation of various nucleophiles using 2-Fluoro-3-methoxybenzyl bromide. This versatile reagent is valuable in medicinal chemistry for the synthesis of novel ethers, many of which may possess interesting biological activities.

The O-alkylation is typically achieved via a Williamson ether synthesis, a robust and widely used method for forming ether linkages. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace the bromide from this compound in an SN2 reaction.

I. Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the O-alkylation of various substrates with this compound, providing a comparative overview for easy reference.

| Substrate (Nucleophile) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Nitrophenol | K₂CO₃ | DMF | 60 | 2 | 85 |

| 3,5-Dichlorophenol | K₂CO₃ | DMF | 60 | 2 | 82 |

| 2-Naphthol | K₂CO₃ | DMF | 60 | 2 | 88 |

| N-Hydroxyphthalimide | K₂CO₃ | DMF | 60 | 2 | 90 |

| N-Hydroxy-5-norbornene-2,3-dicarboximide | K₂CO₃ | DMF | 60 | 2 | 87 |

II. Experimental Protocols

A. General Protocol for O-Alkylation of Phenols

This protocol outlines a general procedure for the Williamson ether synthesis using a phenol as the nucleophile.

Materials:

-

Substituted Phenol (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of the substituted phenol in DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add this compound to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and stir for 30 minutes.

-

Filter the precipitated solid, wash with water, and dry under vacuum to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

B. Protocol for O-Alkylation of N-Hydroxy-Heterocycles

This protocol is specifically for the O-alkylation of N-hydroxy-heterocyclic compounds, such as N-hydroxyphthalimide.

Materials:

-

N-Hydroxy-heterocycle (e.g., N-Hydroxyphthalimide) (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve the N-hydroxy-heterocycle in DMF.

-

Add potassium carbonate to the solution and stir at room temperature for 20 minutes.

-

Add this compound to the mixture.

-

Heat the reaction to 60 °C and maintain for 2 hours.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and dry to yield the desired O-alkylated product.

III. Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for the O-alkylation of a generic nucleophile (ROH) with this compound.

Caption: General workflow for O-alkylation.

B. Signaling Pathway Inhibition

Compounds bearing the 2-fluoro-3-methoxyphenyl moiety have been investigated as inhibitors of cellular signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.[1] The diagram below illustrates a simplified representation of this pathway and the potential point of inhibition.

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

References

Application Notes and Protocols for the Preparation of Bicyclic Heterocycles using 2-Fluoro-3-methoxybenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of bicyclic heterocycles utilizing 2-Fluoro-3-methoxybenzyl bromide as a key starting material. The incorporation of fluorine and a methoxy group into the benzyl bromide scaffold makes it a valuable building block in medicinal chemistry for the synthesis of novel drug candidates. Fluorine substitution is known to enhance metabolic stability, binding affinity, and lipophilicity of molecules, often leading to improved pharmacokinetic and pharmacodynamic profiles.

This document outlines a representative synthetic strategy for the preparation of a substituted imidazo[1,2-a]pyridine, a privileged bicyclic heterocyclic core found in numerous therapeutic agents. The protocol is based on the well-established condensation reaction between an α-halocarbonyl compound (or its equivalent) and a 2-aminopyridine derivative. In this case, this compound serves as the precursor to the key intermediate.

Proposed Synthetic Pathway

The synthesis of 7-(2-Fluoro-3-methoxyphenyl)imidazo[1,2-a]pyridine is proposed to proceed via a two-step sequence involving the N-alkylation of a 2-aminopyridine with this compound, followed by an intramolecular cyclization. This approach is a modification of the classic Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis.

Figure 1: Proposed two-step synthesis of a substituted imidazo[1,2-a]pyridine.

Experimental Protocols

Protocol 1: Synthesis of 7-(2-Fluoro-3-methoxyphenyl)imidazo[1,2-a]pyridine

This protocol describes the synthesis of a representative bicyclic heterocycle, 7-(2-Fluoro-3-methoxyphenyl)imidazo[1,2-a]pyridine, from 2-aminopyridine and this compound.

Materials:

-

2-Aminopyridine

-

This compound

-

Sodium bicarbonate (NaHCO₃)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

Step 1: N-Alkylation of 2-Aminopyridine

-

To a solution of 2-aminopyridine (1.0 eq) in DMF, add sodium bicarbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of this compound (1.1 eq) in DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude intermediate, N-(2-Fluoro-3-methoxybenzyl)pyridin-2-amine.

Step 2: Intramolecular Cyclization

-

Dissolve the crude intermediate from Step 1 in dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and then reflux for 6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final product, 7-(2-Fluoro-3-methoxyphenyl)imidazo[1,2-a]pyridine.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 7-(2-Fluoro-3-methoxyphenyl)imidazo[1,2-a]pyridine.

| Parameter | Step 1: N-Alkylation | Step 2: Cyclization | Overall |

| Starting Material | 2-Aminopyridine, this compound | N-(2-Fluoro-3-methoxybenzyl)pyridin-2-amine | 2-Aminopyridine, this compound |

| Product | N-(2-Fluoro-3-methoxybenzyl)pyridin-2-amine | 7-(2-Fluoro-3-methoxyphenyl)imidazo[1,2-a]pyridine | 7-(2-Fluoro-3-methoxyphenyl)imidazo[1,2-a]pyridine |

| Expected Yield | 75-85% | 60-70% | 45-60% |

| Purity (by HPLC) | >90% (crude) | >95% (after purification) | >95% |

| Appearance | Brownish oil | Off-white to pale yellow solid | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, δ ppm) | Characteristic peaks for aromatic and methylene protons | Downfield shift of aromatic protons, disappearance of NH proton | - |

| ¹³C NMR (CDCl₃, δ ppm) | Expected signals for aromatic and methylene carbons | Signals corresponding to the fused ring system | - |

| Mass Spec (ESI-MS) | [M+H]⁺ corresponding to the intermediate | [M+H]⁺ corresponding to the final product | - |

Visualizations

Figure 2: General experimental workflow for the synthesis of the target bicyclic heterocycle.

Application Notes and Protocols: 2-Fluoro-3-methoxybenzyl bromide as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methoxybenzyl bromide is a key building block in medicinal chemistry, offering a unique combination of steric and electronic properties that are advantageous for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors. The presence of the fluorine atom and the methoxy group at the 2 and 3 positions of the benzyl ring, respectively, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and provide additional hydrogen bonding opportunities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent Bruton's Tyrosine Kinase (BTK) inhibitor, a critical target in the treatment of various B-cell malignancies and autoimmune disorders.

Application: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor

The 2-fluoro-3-methoxybenzyl moiety is a key structural feature in a class of potent BTK inhibitors. While the direct synthesis from this compound is a viable and efficient route, it is noteworthy that related structures, such as (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide, have been developed, highlighting the importance of this substitution pattern in targeting the BTK active site.[1] This application note will focus on a synthetic strategy directly employing this compound.

Experimental Protocol: Synthesis of a BTK Inhibitor Intermediate

This protocol details the N-alkylation of a pyrazole-based amine with this compound, a crucial step in the synthesis of the target BTK inhibitor.

Reaction Scheme:

Materials:

-

4-Amino-1-(tert-butoxycarbonyl)pyrazole-3-carboxamide

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-amino-1-(tert-butoxycarbonyl)pyrazole-3-carboxamide (1.0 eq) in anhydrous DMF (10 mL/mmol), add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add this compound (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired N-(2-fluoro-3-methoxybenzyl) protected pyrazole intermediate.

Quantitative Data:

| Parameter | Value |

| Yield | 85-95% |

| Purity (by HPLC) | >98% |

| Reaction Time | 12 hours |

Signaling Pathway and Experimental Workflow

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.[2] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2).[2] This initiates a signaling cascade leading to the activation of transcription factors such as NF-κB, which are essential for B-cell proliferation, differentiation, and survival.[3][4] Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies.[2]

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Inhibition.

Experimental Workflow for Kinase Inhibition Assay

The following workflow outlines a typical in vitro kinase assay to evaluate the inhibitory activity of compounds synthesized using this compound against BTK.

Caption: In Vitro BTK Inhibition Assay Workflow.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors for targeted cancer therapy. The provided protocol for the synthesis of a BTK inhibitor intermediate demonstrates a practical application of this reagent. The unique substitution pattern of this compound offers medicinal chemists a powerful tool to fine-tune the properties of drug candidates, ultimately contributing to the discovery and development of novel and effective therapeutics. Further exploration of this building block in the synthesis of other classes of APIs is warranted.

References

- 1. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]

- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]